molecular formula C17H17N3O3S2 B5305040 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No. B5305040
M. Wt: 375.5 g/mol
InChI Key: VZDYCQYNASRRNX-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is not fully understood, but it has been suggested to involve the inhibition of various signaling pathways. In lung cancer cells, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Bai et al., 2017). In macrophages, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines (Li et al., 2019). In a mouse model of Parkinson's disease, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Zhang et al., 2020).
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in different research fields. In lung cancer cells, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes (Bai et al., 2017). In macrophages, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB (Li et al., 2019). In a mouse model of Parkinson's disease, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway (Zhang et al., 2020).

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide. Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to have potential therapeutic applications in various research fields, which makes it a promising candidate for further studies. However, one limitation of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1. In cancer research, further studies could investigate the potential of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 as a therapeutic agent for other types of cancer and explore its synergistic effects with other drugs. In inflammation research, future studies could focus on the molecular mechanisms underlying the anti-inflammatory effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 and its potential use in treating inflammatory diseases. In neurological disorder research, future studies could investigate the potential of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 as a therapeutic agent for other neurodegenerative diseases and explore its effects on other signaling pathways involved in neuroprotection. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 to better understand its efficacy and safety in clinical settings.
Conclusion
In conclusion, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various research fields. Its relatively simple synthesis method and promising therapeutic effects make it a promising candidate for further studies. Future research directions could focus on investigating its potential as a therapeutic agent for other diseases and exploring its molecular mechanisms of action.

Synthesis Methods

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 involves the reaction of 4-methoxybenzylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with methanesulfonyl chloride to yield N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 with a yield of 60% (Bai et al., 2017).

Scientific Research Applications

Compound 1 has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been shown to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis (Bai et al., 2017). Inflammation research has also shown that N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 can reduce the production of pro-inflammatory cytokines in macrophages (Li et al., 2019). Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide 1 has been found to have neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation (Zhang et al., 2020).

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-23-15-9-7-13(8-10-15)11-16-18-19-17(24-16)20-25(21,22)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYCQYNASRRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-C-phenyl-methanesulfonamide

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